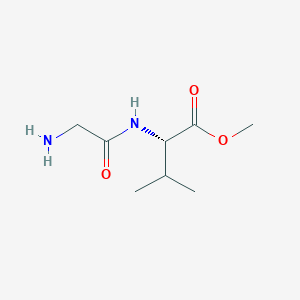

Methyl glycyl-L-valinate

Description

Methyl glycyl-L-valinate is a methyl ester derivative of the dipeptide glycyl-L-valine. It is commonly utilized in peptide synthesis and biochemical research as a building block or analytical reference standard. The compound consists of glycine (the simplest amino acid) linked via a peptide bond to L-valine (a branched-chain aliphatic amino acid), with a methyl ester moiety at the carboxyl terminus. This modification enhances its solubility in organic solvents compared to the free dipeptide, making it advantageous for chromatographic analyses and synthetic applications .

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

PIYGLVXTSVUKQN-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl glycyl-L-valinate can be synthesized through the esterification of valine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Reactants: Valine and methanol.

Catalyst: Hydrochloric acid or sulfuric acid.

Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure optimal yield.

Purification: The product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl glycyl-L-valinate follows similar principles but on a larger scale. The process involves:

Bulk Reactants: Large quantities of valine and methanol.

Continuous Reaction Systems: Use of continuous reactors to maintain consistent reaction conditions.

Automated Purification: Advanced purification techniques such as chromatography and automated distillation systems.

Chemical Reactions Analysis

Types of Reactions

Methyl glycyl-L-valinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted valine derivatives.

Scientific Research Applications

Methyl glycyl-L-valinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in protein synthesis and as a model compound in biochemical research.

Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl glycyl-L-valinate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to various physiological effects.

Affect Cellular Processes: Influence cellular processes such as protein synthesis, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl glycyl-L-valinate belongs to a class of peptide methyl esters. Below, it is compared to other methyl ester derivatives and structurally analogous compounds, focusing on physicochemical properties, analytical characterization, and functional roles.

Physicochemical Properties

Key Observations :

- Methyl glycyl-L-valinate shares solubility profiles with other methyl esters (e.g., methyl shikimate) but differs in stability due to its peptide backbone, which is more susceptible to hydrolytic degradation than terpenoid esters (e.g., sandaracopimaric acid methyl ester) .

- Unlike non-peptide methyl esters (e.g., communic acid methyl esters ), methyl glycyl-L-valinate exhibits zwitterionic behavior in aqueous solutions, affecting its chromatographic retention times and ionization in mass spectrometry .

Analytical Characterization

Key Observations :

- Methyl glycyl-L-valinate is distinguishable from non-peptide esters via LC-MS/MS due to peptide-specific fragmentation patterns (e.g., cleavage at the peptide bond) .

- Its NMR spectrum lacks the complex terpenoid signals seen in sandaracopimaric acid methyl ester, simplifying structural elucidation .

Q & A

Q. What are the recommended protocols for synthesizing Methyl glycyl-L-valinate in laboratory settings?

Methyl glycyl-L-valinate, a methyl ester derivative of the dipeptide glycyl-L-valine, is typically synthesized via esterification. A common approach involves reacting glycyl-L-valine with methanol under acidic catalysis (e.g., HCl or H₂SO₄) via the Fischer esterification mechanism. To prevent undesired side reactions (e.g., racemization), the amine group may require protection using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate high-purity product. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should Methyl glycyl-L-valinate be handled and stored to ensure stability?

Based on analogous safety data for glycyl-L-valine:

- Handling: Perform in a well-ventilated fume hood with PPE (gloves, lab coat, safety goggles). Avoid dust generation; use local exhaust if aerosol forms. Wash exposed skin immediately .

- Storage: Keep in airtight containers, protected from light and moisture, at 2–8°C. Incompatible with strong oxidizing agents; store separately. Monitor degradation via periodic HPLC analysis, as prolonged storage may yield decomposition products (e.g., CO, nitrogen oxides) .

Q. What analytical techniques are essential for characterizing Methyl glycyl-L-valinate?

- Structural Confirmation: ¹H/¹³C NMR to verify esterification and peptide bond integrity.

- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm.

- Thermal Stability: Differential scanning calorimetry (DSC) to identify melting points and phase transitions.

- Solubility Profiling: Gravimetric analysis in solvents (e.g., water, DMSO, ethanol) under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Methyl glycyl-L-valinate across studies?

Discrepancies often arise from variations in experimental conditions (pH, temperature, solvent purity). To address this:

- Standardize Protocols: Use USP-grade solvents and buffer systems (e.g., phosphate buffer at pH 7.4 for physiological relevance).

- Cross-Validate Methods: Compare gravimetric measurements with UV-Vis spectroscopy (λ_max for quantification) and dynamic light scattering (DLS) for colloidal suspensions.

- Statistical Analysis: Apply ANOVA to assess inter-study variability, ensuring sample sizes meet power analysis requirements .

Q. What advanced methodologies are recommended for studying Methyl glycyl-L-valinate’s decomposition under thermal stress?

- Thermogravimetric Analysis (TGA): Coupled with FTIR or mass spectrometry to identify volatile decomposition products (e.g., CO₂, NOₓ).

- Isothermal Calorimetry: Quantify heat flow during degradation to model reaction kinetics (e.g., Arrhenius plots for activation energy).

- Residual Analysis: For non-volatile residues, use X-ray diffraction (XRD) to identify crystalline byproducts and LC-MS for oligopeptide fragments .

Q. How can researchers design experiments to assess Methyl glycyl-L-valinate’s interactions with biological membranes?

- Model Systems: Use Langmuir-Blodgett monolayers (e.g., DPPC lipids) to simulate membrane interactions. Measure surface pressure-area isotherms to assess peptide insertion.

- Spectroscopic Techniques: Employ fluorescence anisotropy (e.g., DPH probes) to evaluate membrane fluidity changes.

- Computational Modeling: Molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities and conformational changes in lipid bilayers .

Methodological Notes

- Data Contradiction Analysis: Always replicate experiments under identical conditions before attributing discrepancies to methodological flaws. Cross-reference with orthogonal techniques (e.g., NMR vs. XRD) .

- Safety Compliance: Adhere to OSHA and EPA guidelines for waste disposal, particularly for nitrogenous decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.